molecular formula C26H34N2O5 B3007982 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921811-58-7

2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

Cat. No.: B3007982
CAS No.: 921811-58-7
M. Wt: 454.567
InChI Key: ZQSWPSZGCPOOKC-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]oxazepin core substituted at position 5 with an isopentyl group, positions 3 and 3 with methyl groups, and position 4 with an oxo moiety. The acetamide group at position 8 is further substituted with a 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-17(2)11-12-28-20-9-8-19(15-22(20)33-16-26(3,4)25(28)30)27-24(29)14-18-7-10-21(31-5)23(13-18)32-6/h7-10,13,15,17H,11-12,14,16H2,1-6H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSWPSZGCPOOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide , with CAS Number 921843-29-0 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes the available literature on its biological activity, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C26H34N2O5C_{26}H_{34}N_{2}O_{5} with a molecular weight of 454.6 g/mol . Its structure features a benzo[b][1,4]oxazepin core which is known for various biological activities.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of methoxy groups in the aromatic ring can enhance the electron-donating ability of the compound, potentially leading to increased radical scavenging activity.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of oxazepin compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound's structure may allow it to interact with COX enzymes effectively, reducing the synthesis of pro-inflammatory mediators.

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
2-(3,4-dimethoxyphenyl)-N-(5-isopentyl...)TBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various pathogens. While specific data for this compound is limited, its structural analogs have shown efficacy against bacteria and fungi.

Study on Structural Analogues

A study focused on N-(5-(arylcarbonyl)thiazol-2-yl)amides revealed that modifications in the aryl and thiazole components significantly influenced their biological activity. This suggests that the structural components of the target compound may also be optimized for enhanced activity.

In Vivo Studies

In vivo experiments using models of inflammation (e.g., carrageenan-induced paw edema) have shown that structurally related compounds reduce edema significantly compared to controls. These findings support the hypothesis that 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl...) may exhibit similar effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares a benzo[b][1,4]oxazepin core with derivatives modified at the acetamide/benzamide substituent. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Benzooxazepin Core Molecular Formula Molecular Weight Key Structural Differences
Target Compound: 2-(3,4-Dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-...-yl)acetamide 2-(3,4-Dimethoxyphenyl)acetamide C₂₆H₃₄N₂O₆ 494.6* Reference compound with 3,4-dimethoxy phenylacetamide group.
2-Ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-...-yl)acetamide () Ethoxyacetamide C₂₃H₃₄N₂O₅ 430.5 Ethoxy group replaces dimethoxyphenyl; simpler substituent with reduced aromaticity.
N-(5-Isopentyl-3,3-dimethyl-4-oxo-...-yl)-3,5-Dimethoxybenzamide () 3,5-Dimethoxybenzamide C₂₅H₃₂N₂O₅ 440.5 Benzamide (vs. acetamide) with meta-methoxy groups; altered hydrogen-bonding potential.
N-(5-Isopentyl-3,3-dimethyl-4-oxo-...-yl)-2,6-Dimethoxybenzamide () 2,6-Dimethoxybenzamide C₂₅H₃₂N₂O₅ 440.5 Ortho-methoxy substitution; steric hindrance may impact binding interactions.

Key Observations:

Substituent Effects :

  • The target compound ’s 3,4-dimethoxyphenylacetamide group provides two methoxy groups in vicinal positions, likely enhancing electron-donating effects and lipophilicity compared to the ethoxy analog .
  • 3,5-Dimethoxybenzamide () and 2,6-dimethoxybenzamide () exhibit distinct electronic and steric profiles due to methoxy positioning. The meta-substituted derivative (3,5-) may favor symmetric π-π stacking, while the ortho-substituted (2,6-) variant introduces steric bulk .

Acetamide vs.

Synthetic Considerations: Grignard reactions (e.g., methyl magnesium bromide in ) are common for introducing alkyl chains, as seen in the isopentyl group of all compounds.

Research Implications and Limitations

  • Activity Data Gap: No biological activity or pharmacokinetic data are provided for the target compound or its analogs, limiting mechanistic comparisons.
  • Structural Optimization : The ethoxy analog () may serve as a simplified lead for probing essential pharmacophores, while the benzamide derivatives (Evidences 4–5) highlight the impact of aromatic substitution patterns .

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